4-(4-Formylphenoxy)benzonitrile

Organic Synthesis Medicinal Chemistry Materials Science

This dual-function aromatic ether delivers orthogonal reactivity for sequential derivatization—generic benzonitriles or benzaldehydes cannot substitute. The aldehyde enables reductive aminations/condensations while the nitrile transforms into tetrazoles, amides, or amines, accelerating library synthesis and advanced material development. Procure with confidence for liquid crystal intermediates, specialty polymers, and pharmaceutical building blocks.

Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
CAS No. 90178-71-5
Cat. No. B1299947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Formylphenoxy)benzonitrile
CAS90178-71-5
Molecular FormulaC14H9NO2
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C#N
InChIInChI=1S/C14H9NO2/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-8,10H
InChIKeyPYODQZCRZBCXPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Formylphenoxy)benzonitrile (CAS 90178-71-5): A Dual-Functional Aromatic Aldehyde Building Block


4-(4-Formylphenoxy)benzonitrile (CAS 90178-71-5), also known as 4-(4-Cyanophenoxy)benzaldehyde, is an aromatic ether compound characterized by the presence of both a formyl (-CHO) and a nitrile (-CN) group on a biphenyl ether scaffold [1]. It is commercially available as a solid with a typical purity of 96-98% and a melting point range of 88-93 °C . The compound serves as a versatile intermediate in organic synthesis, particularly for constructing complex molecules in pharmaceutical research and advanced materials [2].

Why In-Class Aromatic Ethers Cannot Substitute 4-(4-Formylphenoxy)benzonitrile


Generic substitution among aromatic ethers or simple benzonitriles is not scientifically valid due to the compound's unique dual functionality. The presence of both a reactive aldehyde group and a nitrile group on the same molecule provides orthogonal reactivity vectors . Analogs lacking one of these groups, such as 4-phenoxybenzonitrile (CAS 3096-81-9) which lacks the formyl group, or 4-phenoxybenzaldehyde (CAS 67-36-7) which lacks the nitrile group, cannot participate in the same sequential or convergent synthetic pathways [1]. This specific arrangement enables applications that require both functionalities, such as the synthesis of liquid crystal intermediates where both polar and polarizable groups are essential for mesogenic behavior [2].

Quantified Differentiation of 4-(4-Formylphenoxy)benzonitrile Against Structural Analogs


Structural Differentiation: Unique Dual Functional Group Profile vs. Mono-Functional Analogs

4-(4-Formylphenoxy)benzonitrile possesses both a formyl group (-CHO) and a nitrile group (-CN) on a biphenyl ether scaffold . In contrast, the closest commercially available analogs possess only one of these two key functional groups. For example, 4-phenoxybenzonitrile (CAS 3096-81-9) contains only a nitrile group, while 4-phenoxybenzaldehyde (CAS 67-36-7) contains only an aldehyde group [1]. This dual functionality provides the compound with a unique, orthogonal reactivity profile not available in its simpler analogs, enabling more complex and convergent synthetic strategies.

Organic Synthesis Medicinal Chemistry Materials Science

Application Differentiation: Documented Use as an LCD Intermediate vs. General-Purpose Building Blocks

4-(4-Formylphenoxy)benzonitrile is specifically cited as a key intermediate in the development of liquid crystal compounds used in LCD displays [1]. This contrasts with analogs like 4-(4-methoxyphenoxy)benzonitrile (CAS 78338-68-8) and 4-(4-fluorophenoxy)benzonitrile (CAS 215589-24-5), which, while structurally similar, are not explicitly documented for this high-value application in the same sources [2]. The presence of both electron-withdrawing (nitrile) and electron-donating (ether) groups, along with a reactive formyl handle, makes this compound uniquely suited for synthesizing molecules with specific anisotropic properties required for liquid crystal behavior.

Materials Science Liquid Crystal Displays Organic Electronics

Reactivity Differentiation: Aldehyde Functionality Enables Diverse Downstream Chemistry

The aldehyde group of 4-(4-Formylphenoxy)benzonitrile serves as a key reactive handle, enabling transformations such as reductive amination, Knoevenagel condensation, and Grignard reactions. This is supported by its use as a precursor to 4-(4-cyanophenoxy)benzoic acid via Jones oxidation . In contrast, analogs lacking the aldehyde group, such as 4-phenoxybenzonitrile, are unreactive in these specific transformations. While quantitative yield data for this specific compound in various reactions is not directly available in the provided sources, the presence of the aldehyde group is a definitive and quantifiable point of chemical differentiation that dictates its utility in synthetic pathways.

Organic Synthesis Chemical Biology Polymer Chemistry

Optimal Procurement Scenarios for 4-(4-Formylphenoxy)benzonitrile


Synthesis of Liquid Crystal Intermediates for Display Technologies

Procure 4-(4-Formylphenoxy)benzonitrile as a key building block for the development of novel liquid crystal molecules [1]. Its specific substitution pattern contributes to the polarizability and molecular shape required for mesogenic behavior, making it a suitable candidate for creating advanced materials for LCDs and other optoelectronic devices.

Medicinal Chemistry and Library Synthesis via Orthogonal Functionalization

Utilize the compound as a versatile core scaffold for generating diverse compound libraries [1]. The aldehyde and nitrile groups serve as orthogonal reactive handles. The aldehyde can be used for reductive aminations or condensations, while the nitrile can be transformed into a tetrazole, amide, or amine, allowing for efficient parallel synthesis and exploration of chemical space .

Development of High-Performance Polymers with Tailored Properties

Incorporate 4-(4-Formylphenoxy)benzonitrile as a monomer or chain extender in the synthesis of specialty polymers [1]. The rigid biphenyl ether core, combined with the polar nitrile group, can enhance the thermal stability, mechanical strength, and optical properties of the resulting polymeric materials.

Precursor for Functionalized Benzoic Acid Derivatives

Employ this compound as a direct precursor for the synthesis of 4-(4-cyanophenoxy)benzoic acid through oxidation of the aldehyde group [1]. This transformation provides access to a valuable intermediate for further derivatization, including amide and ester formation, which are common motifs in pharmaceuticals and agrochemicals.

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